molecular formula C13H12ClFN4O3 B2389019 2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide CAS No. 2034538-33-3

2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide

Cat. No.: B2389019
CAS No.: 2034538-33-3
M. Wt: 326.71
InChI Key: ILADUMVQDUCION-UHFFFAOYSA-N
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Description

2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a benzamide core substituted with a chloro group, a fluorine atom, and a triazine ring, making it a versatile molecule for scientific research and industrial applications.

Mechanism of Action

Target of Action

It is known that this compound is a highly reactive peptide coupling agent , which suggests that its targets could be various proteins or peptides in the body.

Mode of Action

The compound, also known as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), reacts with carboxylic acids to form active esters . These esters are highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile . This reaction is often used in the synthesis of peptides .

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its absorption and distribution in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under inert atmosphere and room temperature conditions . Additionally, its reactivity may be influenced by the pH and temperature of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-4,6-dimethoxy-1,3,5-triazine, which is a stable yet highly reactive peptide coupling agent . This intermediate is then reacted with 6-fluorobenzamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as N-methylmorpholine .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols, and solvents such as THF and dimethylformamide (DMF). Reaction conditions often involve mild temperatures and the presence of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, coupling reactions with amines can yield amide derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide apart is its combination of a benzamide core with a triazine ring and fluorine substitution. This unique structure enhances its reactivity and makes it suitable for a broader range of applications compared to other triazine derivatives.

Properties

IUPAC Name

2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN4O3/c1-21-12-17-9(18-13(19-12)22-2)6-16-11(20)10-7(14)4-3-5-8(10)15/h3-5H,6H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILADUMVQDUCION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=C(C=CC=C2Cl)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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